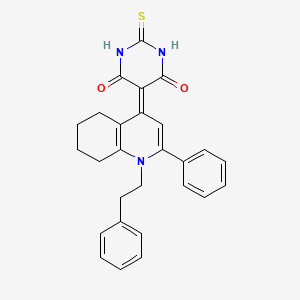

5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

The compound 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione features a dihydropyrimidinedione core substituted with a fused tetrahydroquinoline moiety and phenethyl/phenyl groups.

Properties

IUPAC Name |

5-[2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S/c31-25-24(26(32)29-27(33)28-25)21-17-23(19-11-5-2-6-12-19)30(22-14-8-7-13-20(21)22)16-15-18-9-3-1-4-10-18/h1-6,9-12,17H,7-8,13-16H2,(H2,28,29,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCJFYCOVVZZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCC4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step reaction sequence. Commonly, the synthesis begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenethyl and phenyl substituents. The final steps involve forming the thioxodihydropyrimidine moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound can vary based on the desired yield and purity. Large-scale synthesis often employs optimized reaction conditions with carefully selected catalysts and solvents to ensure high efficiency and minimal by-products. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: Replacement of a functional group with another group.

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: Often facilitated by halogenating agents like thionyl chloride or sulfonyl chlorides.

Major Products Formed

The major products formed depend on the type of reaction. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound's utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure provides a platform for creating derivatives with potential catalytic properties.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a valuable tool in biochemical assays.

Medicine

Preliminary studies indicate potential medicinal applications, such as anti-inflammatory and antimicrobial properties. Ongoing research aims to explore its efficacy and safety in therapeutic settings.

Industry

In industry, the compound is utilized in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other specialized substances.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism involves binding to these targets, modulating their activity, and thereby influencing various biochemical pathways. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features

The target compound shares the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione core with multiple derivatives reported in the literature. Key differences lie in the substituents attached to the C5 position:

Key Observations :

- The tetrahydroquinoline substituent in the target compound introduces steric bulk and aromaticity, which may enhance interactions with hydrophobic binding pockets in biological targets.

- Analogs with electron-withdrawing groups (e.g., Cl in ) exhibit altered electronic properties compared to methoxy- or alkyl-substituted derivatives .

Physicochemical Data:

Key Observations :

- The tetrahydroquinoline moiety in the target compound may increase melting point due to enhanced crystallinity.

- Thiophene- or furan-containing analogs show distinct UV-Vis and IR profiles compared to purely aromatic derivatives.

Biological Activity

The compound 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that integrates elements of tetrahydroquinoline and thioxodihydropyrimidine. This structural combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a tetrahydroquinoline moiety linked to a thioxodihydropyrimidine core, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds derived from tetrahydroquinoline have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation in preclinical models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thioxodihydropyrimidine component is known for its role in modulating biochemical pathways associated with cell growth and immune response.

Antimicrobial Activity

A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell cycle progression. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Anti-inflammatory Effects

Research has indicated that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A clinical study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including the target compound. Results indicated a significant reduction in bacterial load in infected models treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines, the compound was shown to significantly reduce viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.